molecular formula C25H18ClF3N2O4 B284604 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

Katalognummer: B284604
Molekulargewicht: 502.9 g/mol
InChI-Schlüssel: WFPOBVUWSZPAPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, also known as CPI-0610, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer, inflammation, and cardiovascular disease. CPI-0610 has shown promise as a potential therapeutic agent in preclinical studies and is currently undergoing clinical trials.

Wirkmechanismus

2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione targets the BET family of proteins, specifically the bromodomains of BRD2, BRD3, and BRD4. BET proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to the chromatin. By inhibiting BET proteins, this compound disrupts the expression of oncogenes and other genes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. In animal models, this compound has been shown to improve glucose metabolism and insulin sensitivity, suggesting a potential role in the treatment of diabetes. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is its specificity for the BET family of proteins. This allows for targeted inhibition of oncogenes and other disease-associated genes without affecting normal cellular processes. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, the optimal dosage and dosing schedule of this compound in clinical settings are still being determined.

Zukünftige Richtungen

There are several potential future directions for research on 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents. Additionally, further preclinical and clinical studies are needed to determine the optimal dosage and dosing schedule of this compound in various disease settings. Finally, the potential role of this compound in the treatment of other diseases, such as diabetes and Alzheimer's disease, warrants further investigation.

Synthesemethoden

The synthesis of 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione involves several steps, starting with the reaction of 4-chloroaniline with 4-methoxybenzaldehyde to form an intermediate product. This intermediate is then reacted with 4-(trifluoromethyl)phenylhydrazine to form the pyrrolo[3,4-d]isoxazole ring system. The final step involves the introduction of the 5-(4-methoxyphenyl) substituent using palladium-catalyzed cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione has been shown to have anti-tumor activity in various cancer cell lines, including acute myeloid leukemia (AML), multiple myeloma, and solid tumors such as prostate and lung cancer. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells by suppressing the expression of oncogenes and inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and asthma.

Eigenschaften

Molekularformel

C25H18ClF3N2O4

Molekulargewicht

502.9 g/mol

IUPAC-Name

2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C25H18ClF3N2O4/c1-34-19-12-10-17(11-13-19)30-23(32)20-21(14-2-4-15(5-3-14)25(27,28)29)31(35-22(20)24(30)33)18-8-6-16(26)7-9-18/h2-13,20-22H,1H3

InChI-Schlüssel

WFPOBVUWSZPAPJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C(F)(F)F

Kanonische SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.